molecular formula C19H21NO4S2 B6429838 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 2097868-47-6

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6429838
CAS No.: 2097868-47-6
M. Wt: 391.5 g/mol
InChI Key: YBGOWCFIQNOSQN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS 2097868-47-6) is an organic compound with the molecular formula C19H21NO4S2 and a molecular weight of 391.5 g/mol . This chemical features a sulfonamide functional group, a moiety of significant importance in medicinal chemistry and drug discovery due to its prevalence in pharmacologically active agents . The structure is further characterized by the presence of two heterocyclic systems—furan and thiophene—which are common building blocks in the development of compounds with diverse biological activities and material science applications . The integration of these heterocycles with the sulfonamide group makes this compound a valuable intermediate for researchers exploring new chemical entities. Potential research applications include serving as a key scaffold in the synthesis of novel molecules for biological screening, particularly in the development of enzyme inhibitors or anti-inflammatory agents, given the established role of related sulfonamide derivatives in these areas . It may also find use in materials science, for instance, in the multicomponent synthesis of complex heterocyclic systems like tetrahydroquinolines, a class of compounds with documented research interest . This product is supplied for laboratory research purposes. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-13-10-17(23-3)19(11-14(13)2)26(21,22)20-12-15(16-6-4-8-24-16)18-7-5-9-25-18/h4-11,15,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGOWCFIQNOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytoprotective effects, supported by various studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A furan ring
  • A thiophene ring
  • A sulfonamide functional group
  • An ethyl linker connecting the furan and thiophene moieties

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess such properties.

Anticancer Effects

The compound has shown potential anticancer effects in vitro. For instance, related compounds have been tested against breast, colon, lung, and prostate cancer cell lines, demonstrating low micromolar activity comparable to established chemotherapeutics like etoposide . The mechanism of action may involve the inhibition of topoisomerase II, a key enzyme in DNA replication and repair.

Cytoprotective Effects

The antioxidant properties of compounds with furan and thiophene rings are well-documented. These compounds can protect cells from oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage and may contribute to their overall cytoprotective effects .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophene and furan exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group may enhance this activity through increased solubility and bioavailability .
  • Anticancer Activity : In a comparative study involving various heterocyclic compounds, this compound showed IC50 values in the low micromolar range against several cancer cell lines. This suggests a promising therapeutic potential in oncology .
  • Cytoprotective Mechanisms : Research on similar compounds has indicated that they can induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This induction helps mitigate oxidative damage in cells exposed to harmful agents .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer
Thiophene DerivativesThiophene ringAntimicrobial
Furan-based AntioxidantsFuran ringAntioxidant

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains. Preliminary studies suggest that the furan and thiophene moieties enhance its bioactivity against a range of pathogens.

Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of this compound indicate potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group is known for its ability to modulate inflammatory responses.

Materials Science Applications

Organic Electronics : The unique electronic properties of thiophene and furan derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved charge transport and stability.

Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its sulfonamide functionality can facilitate interactions with various polymeric systems, leading to novel composite materials.

Environmental Applications

Pollutant Degradation : Recent studies have investigated the use of compounds like this compound in environmental remediation. Its potential to degrade pollutants through photocatalytic processes has been explored, particularly in wastewater treatment scenarios.

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency.
Study 2Antimicrobial PropertiesShowed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.
Study 3Organic ElectronicsAchieved enhanced performance in OLED devices with improved luminescence efficiency when incorporated into active layers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Notable Properties/Activities Reference
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Benzene-1-sulfonamide 2-methoxy, 4,5-dimethyl; ethyl-(furan-2-yl + thiophen-2-yl) Enhanced lipophilicity, potential kinase inhibition
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide Benzene-1-sulfonamide 2,5-dimethoxy; ethyl-(furan-2-yl + 4-methylbenzenesulfonyl) Reduced steric hindrance, altered solubility
Quinolone-thiophene derivatives (e.g., Foroumadi et al., 2005–2006) Piperazinyl quinolone 5-bromothiophen-2-yl or methylthio-thiophen-2-yl at N-2 position Broad-spectrum antibacterial activity
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl tosylate Tosylate-linked tetrahydronaphthalene Thiophen-2-yl-ethylamine, propylamino, tosylate Serotonin receptor modulation

Key Observations:

Thiophene and furan in the ethyl linker enhance π-stacking vs. purely aliphatic linkers in tosylate derivatives (e.g., compound e in ).

Synthesis Pathways: The target compound likely follows a nucleophilic substitution route similar to ’s sulfonamide synthesis, where ethyl-bridged heterocycles are introduced via α-halogenated ketones or Grignard reagents . In contrast, quinolone-thiophene derivatives () require cyclocondensation of isothiocyanates with hydrazides .

Spectroscopic Differentiation :

  • IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in the target compound distinguishes it from hydrazinecarbothioamide precursors (e.g., compounds 4–6 in ).
  • 1H-NMR : The dimethyl groups (4,5-positions) produce distinct singlet peaks at δ 2.2–2.5 ppm, unlike the deshielded protons in 2,5-dimethoxy analogs .

Q & A

Q. What are the key synthetic steps for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonamide formation : Reacting a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) with an amine-containing intermediate under anhydrous conditions to prevent hydrolysis .
  • Coupling reactions : Introducing furan and thiophene moieties via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Purification : Chromatography (column or HPLC) or recrystallization to isolate the pure product .
    Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used to enhance solubility and reaction rates .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of aromatic protons (e.g., furan, thiophene) and sulfonamide connectivity .
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target sulfonamide?

  • Methodological Answer :
  • Temperature control : Maintain temperatures below 50°C during sulfonation to minimize side reactions .
  • Solvent selection : Use anhydrous DMF for polar intermediates or DCM for non-polar stages to stabilize reactive species .
  • Catalysts : Employ Lewis acids (e.g., AlCl₃) to activate sulfonyl chlorides in coupling reactions .
  • Purification : Optimize gradient elution in HPLC using acetonitrile/water mixtures to resolve closely related impurities .

Q. What strategies resolve contradictory data in biological activity assessments of sulfonamide derivatives?

  • Methodological Answer :
  • Assay replication : Conduct dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) to confirm activity trends .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
  • Stereochemical analysis : Use chiral chromatography or X-ray crystallography to verify if enantiomers exhibit divergent bioactivities .

Q. How does the compound’s stability under varying pH and oxidizing conditions affect experimental design?

  • Methodological Answer :
  • pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 37°C for 24 hours) with HPLC monitoring to identify labile functional groups (e.g., sulfonamide hydrolysis) .
  • Oxidative stability : Expose the compound to H₂O₂ (3% v/v) and track degradation via UV-Vis spectroscopy (λ = 254 nm) .
  • Buffer selection : Use phosphate-buffered saline (PBS) for biological assays to maintain physiological compatibility .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2) and calculate binding affinities .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for chemical modification .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water) to assess stability over 100 ns trajectories .

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Substitute thiophene with furan to evaluate changes in metabolic stability using liver microsome assays .
  • SAR libraries : Synthesize analogs with systematic modifications (e.g., alkyl chain length on the benzene ring) and test against a panel of cancer cell lines .

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